O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is a substituted oxalate ester characterized by a 2,4-dimethylphenyl group attached via an ethyl linker to one oxalate oxygen (O1) and an ethoxy group at the other oxygen (O2). Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate development, leveraging its steric and electronic properties derived from the dimethylphenyl substituent .
Properties
IUPAC Name |
2-O-[2-(2,4-dimethylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHAYKZOPWWHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 2-(2,4-dimethylphenyl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
2-(2,4-Dimethylphenyl)ethanol+Oxalyl chloride→O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(2,4-dimethylphenyl)ethanol and oxalic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form different esters.
Reduction: The oxalate group can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Scientific Research Applications
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4-dimethylphenyl)ethyl group into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate depends on its specific application. In organic synthesis, it acts as a reagent to introduce the 2-(2,4-dimethylphenyl)ethyl group into target molecules. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Substituent Electronic Effects
Steric and Positional Effects
- 2,4-Dimethyl vs. 2,3-Dimethyl: The target compound’s 2,4-dimethyl substitution provides para-methyl symmetry, minimizing steric clashes during molecular interactions.
- Chloro-Methyl Combination : The 3-chloro-2-methyl analog (MC22W841) combines steric bulk with electronic withdrawal, making it a candidate for selective alkylation reactions .
Physicochemical Properties
While explicit data (e.g., melting points) are unavailable, molecular weight and substituent trends suggest:
- Lower molecular weight analogs (e.g., p-tolyl derivative, C₁₃H₁₆O₄) may exhibit higher volatility.
- Halogenated derivatives likely have higher densities and boiling points due to increased polarizability .
Research and Application Insights
- Pharmaceutical Intermediates : The 4-fluoro-3-methyl analog () is prioritized in fluorinated drug synthesis due to fluorine’s bioavailability-enhancing properties.
- Agrochemicals : The 2,4-dimethylphenyl variant’s balanced steric profile may optimize pesticide ligand-receptor interactions .
- Material Science : Methoxy-containing analogs () could serve as UV stabilizers in polymers due to resonance-assisted electron delocalization .
Biological Activity
O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is a compound of significant interest in various fields, particularly in chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
This compound has the molecular formula C14H18O4 and a molecular weight of approximately 250.29 g/mol. The compound features an oxalate moiety attached to a 2-(2,4-dimethylphenyl)ethyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The specific positioning of the methyl groups on the phenyl ring can affect the compound's binding affinity and specificity for its targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.
Biological Activity Studies
Research on the biological activity of this compound is still emerging. However, several studies have highlighted its potential therapeutic applications:
Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate | Similar structure with different methyl positioning | Potentially similar enzyme interactions |
| O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate | Different methyl positioning | Varies in binding affinity |
| O1-[2-(2,4-Dimethylphenyl)ethyl] O2-methyl oxalate | Methyl instead of ethyl group | Different pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
